6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole

Description

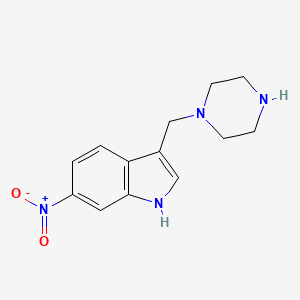

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3-(piperazin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c18-17(19)11-1-2-12-10(8-15-13(12)7-11)9-16-5-3-14-4-6-16/h1-2,7-8,14-15H,3-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTAVBSOEZTENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitro 3 Piperazin 1 Ylmethyl 1h Indole and Analogues

General Synthetic Strategies for Indole (B1671886) Derivatives with Aminomethyl Substitutions

The introduction of an aminomethyl group, particularly a piperazinylmethyl moiety, onto an indole core is a common objective in the synthesis of biologically active compounds. The methodologies employed are designed to be robust and adaptable to a range of substituted indoles and amines.

Mannich Reaction Approaches for Indole C-3 Functionalization

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. In the context of indole chemistry, the C-3 position is sufficiently nucleophilic to participate in this reaction. A classic approach involves the reaction of an indole, an aldehyde (commonly formaldehyde), and a secondary amine, such as piperazine (B1678402), to yield the corresponding 3-aminomethylindole.

A study on the synthesis of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles demonstrated the utility of the Mannich reaction. In this work, 3-methylindole (B30407) was reacted with formaldehyde (B43269) and various 4-substituted piperazines to afford the desired products in yields ranging from 38-69%. nih.gov This reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the reaction of formaldehyde and the piperazine, which is then attacked by the nucleophilic C-3 position of the indole. A similar strategy can be envisioned for the synthesis of 6-nitro-3-(piperazin-1-ylmethyl)-1H-indole, where 6-nitro-1H-indole would be the starting indole scaffold.

The nitro-Mannich, or aza-Henry, reaction is a related transformation where a nitroalkane adds to an imine. nih.gov This reaction is particularly useful for creating β-nitroamines and highlights the versatility of Mannich-type reactions in constructing C-N bonds. nih.gov The presence of electron-withdrawing groups on the imine, a feature that would be present in intermediates derived from nitroindoles, can facilitate this reaction. nih.gov

Reductive Amination Protocols for Piperazine Incorporation

Reductive amination is another powerful and widely used method for the formation of C-N bonds. This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly relevant for the synthesis of this compound, starting from the corresponding aldehyde.

The synthesis of various piperazine-containing drugs frequently employs reductive amination. mdpi.com For instance, the synthesis of Abemaciclib involved the reductive amination of 6-bromonicotinaldehyde (B16785) with N-ethylpiperazine using sodium triacetoxyborohydride (B8407120) as the reducing agent. mdpi.com A direct parallel can be drawn for the synthesis of the target compound, where 6-nitro-1H-indole-3-carbaldehyde would be reacted with piperazine in the presence of a suitable reducing agent.

One-pot reductive amination of carbonyl compounds with nitro compounds has also been achieved using heterogeneous catalysts like Ni/NiO with H2 as the reductant. nih.gov This approach is attractive as it can directly utilize nitroarenes, potentially streamlining the synthetic sequence. nih.gov

Specific Precursor Synthesis and Intermediate Derivatization

Nitration Procedures for 1H-Indole Scaffolds to Yield 6-Nitro-1H-indole Intermediates

The regioselective nitration of the indole ring is a crucial step in obtaining the 6-nitro-1H-indole precursor. The directing effects of substituents on the indole ring play a significant role in the outcome of the nitration reaction. For the synthesis of this compound, a key intermediate is 6-nitro-1H-indole-3-carbaldehyde.

The regioselective synthesis of 6-nitro-1H-indole-3-carbaldehyde can be achieved by treating 1H-indole-3-carbaldehyde with a mixture of concentrated nitric acid and glacial acetic acid. This method provides the desired 6-nitro isomer with high selectivity. The aldehyde group at the C-3 position acts as a meta-director, favoring nitration at the C-5 and C-6 positions of the indole's benzene (B151609) ring.

Introduction of the Piperazine Moiety and its Derivatives

With the 6-nitro-1H-indole-3-carbaldehyde intermediate in hand, the piperazine moiety can be introduced via reductive amination as previously discussed. The choice of the piperazine derivative (e.g., monosubstituted or unsubstituted) will determine the final structure of the product. The reaction of the aldehyde with piperazine forms an iminium ion intermediate, which is then reduced by a hydride source such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Advanced Synthetic Protocols and Catalyst Systems for Indole-Piperazine Conjugation

Modern organic synthesis has seen the development of advanced catalytic systems that offer improved efficiency, selectivity, and functional group tolerance for the formation of C-N bonds. These methods are highly applicable to the synthesis of complex molecules like this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of C-N bonds, particularly for the synthesis of N-arylpiperazines. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. youtube.com While this is more commonly used for N-arylation, variations of palladium catalysis are instrumental in various indole syntheses. acs.org

The development of novel catalyst systems, including those derived from metal-organic frameworks (MOFs), has also expanded the toolkit for indole synthesis. For example, a Cu@N-C catalyst derived from Cu(im)2 has been used for the one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. tandfonline.com Furthermore, cobalt-catalyzed intramolecular amidation has emerged as another pathway for indole synthesis. acs.org These advanced methods, while not directly reported for the synthesis of this compound, represent the cutting edge of synthetic chemistry and could be adapted for this purpose.

Stereoselective Synthesis of Chiral Analogues (if applicable to future research)

The development of stereoselective methods for the synthesis of chiral analogues of this compound represents a significant area for future research. While the parent compound is achiral, the introduction of substituents on the piperazine ring or at the α-position of the aminomethyl group can create stereocenters.

Asymmetric Mannich reactions have been developed that allow for the enantioselective synthesis of β-amino carbonyl compounds. wikipedia.org These methods often employ chiral catalysts, such as proline and its derivatives, or metal complexes with chiral ligands. wikipedia.org Although direct application to the synthesis of chiral 3-(aminomethyl)indoles is not yet widely established, these methodologies provide a promising starting point.

Furthermore, the nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, is another powerful tool for the stereoselective synthesis of β-nitroamines. wikipedia.orgnih.gov These intermediates can be further elaborated to access chiral 1,2-diamines and other valuable building blocks. The development of catalytic, enantioselective aza-Henry reactions could potentially be adapted for the synthesis of chiral analogues of the target compound.

Future research in this area could focus on the design and application of chiral catalysts for the three-component Mannich reaction with substituted piperazines and 6-nitroindole (B147325), or the development of novel stereoselective routes based on the aza-Henry reaction. The synthesis of enantiomerically pure analogues would be invaluable for investigating their differential interactions with biological targets.

Preclinical Pharmacological Investigations of 6 Nitro 3 Piperazin 1 Ylmethyl 1h Indole and Its Derivatives

In Vitro Efficacy Studies

While the broader classes of indole (B1671886) and piperazine (B1678402) derivatives have been extensively studied for their antimicrobial properties, specific data on the antimicrobial activity of 6-nitro-3-(piperazin-1-ylmethyl)-1H-indole is not extensively detailed in currently available research. However, related structures provide insight into the potential of this chemical family.

For instance, studies on various 3-substituted-1H-imidazol-5-yl-1H-indole compounds have shown selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL. nih.gov One study highlighted that certain indole-imidazole derivatives also exhibited potent antifungal activity against Cryptococcus neoformans with MIC values of ≤0.25 µg/mL. nih.gov Another research synthesized 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel compound that demonstrated antimicrobial activity against strains of Staphylococcus epidermidis and S. aureus, including MRSA. nih.gov The mechanism for PNT was suggested to be the inhibition of DNA gyrase. nih.gov

The data below illustrates the antimicrobial potential of related, but distinct, piperazine and indole derivatives.

Table 1: Antimicrobial Activity of Selected Indole and Piperazine Derivatives

| Compound Class | Target Organism | Activity (MIC/GI50) | Reference |

|---|---|---|---|

| Indole-imidazole derivatives | Methicillin-resistant S. aureus (MRSA) | ≤0.25 µg/mL | nih.gov |

| Indole-imidazole derivatives | Cryptococcus neoformans | ≤0.25 µg/mL | nih.gov |

The anti-inflammatory potential of indole and piperazine derivatives has been an active area of investigation. Research has shown that these compounds can modulate key inflammatory pathways. For example, a series of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives were designed and synthesized for their anti-neuroinflammatory effects. nih.gov One of the most promising compounds from this series, designated 5j, was found to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC50 values of 92.54 nM and 41.86 nM, respectively. nih.gov This compound significantly reduced the release of inflammatory mediators such as TNF-α, IL-1β, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced microglial cells. nih.gov

Another study focused on an N-acylhydrazone derivative containing an indole moiety, which demonstrated anti-inflammatory effects by modulating the nitric oxide pathway and reducing the levels of pro-inflammatory cytokines like IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

Table 2: Anti-Inflammatory Activity of a Selected Indole-Piperazine Derivative

| Compound | Target Enzyme/Mediator | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 5j | Cyclooxygenase-2 (COX-2) | 92.54 nM | nih.gov |

The piperazine nucleus is a component of many molecules that exhibit significant antioxidant properties. researchgate.net The antioxidant potential often arises from the ability of these compounds to scavenge free radicals. Studies on various piperazine derivatives have confirmed their activity in assays such as the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging tests. nih.gov For example, a series of piperazine derivatives of 3,7-dimethylxanthine were synthesized and evaluated, with one compound in particular showing the highest activity in quenching aqueous peroxyl radicals and reducing free radicals. nih.gov

While direct antioxidant data for this compound is scarce, the chemical features suggest a potential for such activity, a hypothesis that requires specific experimental validation.

The combination of indole and piperazine rings is a common strategy in the design of novel anticancer agents. The nitro group can also contribute to cytotoxic activity. Research into related structures has shown significant potential. For instance, a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, particularly the nitro-derivatives, were found to be highly active against a panel of human cancer cell lines. nih.gov One specific nitro-derivative demonstrated potent cytotoxicity against PC3 (prostate), MCF-7, and SKBr3 (breast) cancer cells with IC50 values ranging from 0.11 to 0.59 μM. nih.gov

In another study, novel vindoline-piperazine conjugates were synthesized and tested against the NCI60 panel of human tumor cell lines. mdpi.com Two derivatives showed outstanding activity, with GI50 values of 1.00 μM against the MDA-MB-468 breast cancer cell line and 1.35 μM against the HOP-92 non-small cell lung cancer cell line. mdpi.com These compounds also exhibited promising selectivity for cancer cells over non-tumor cells. mdpi.com

Table 3: Anticancer Activity of Selected Related Compounds

| Compound Class/Derivative | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 3-nitroaryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazine | PC3, MCF-7, SKBr3 | 0.11 - 0.59 μM | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 μM | mdpi.com |

The nitro group is a key pharmacophore in drugs used to treat diseases caused by trypanosomatid parasites, such as Chagas disease, which is caused by Trypanosoma cruzi. nih.gov The mechanism often involves the reduction of the nitro group by a parasite-specific type I nitroreductase (NTR) enzyme, leading to the formation of toxic metabolites that kill the parasite. nih.gov

A series of substituted indoles were identified through phenotypic screening against T. cruzi. nih.gov Although the lead compounds showed limited plasma exposure in animal models, they demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov Similarly, research on 3-nitro-1H-1,2,4-triazole-based piperazines showed that these derivatives were active against T. cruzi. researchgate.net Many of these compounds were significantly more potent than the reference drug benznidazole. researchgate.net Another study on nitrotriazole and nitroimidazole derivatives found that a 3-nitrotriazole compound was approximately 50 times more potent against T. cruzi than its 2-nitroimidazole (B3424786) counterpart. mdpi.com

Lead Compound Identification and Optimization Strategies

The discovery and optimization of indole-based compounds, particularly for antiparasitic diseases, serves as a model for the development of derivatives of this compound. In the context of anti-Chagas disease drug discovery, a series of substituted indoles were identified as hits from a phenotypic screen. nih.gov Initial lead compounds had balanced potency and favorable physicochemical properties but suffered from poor metabolic stability and low plasma exposure in animal studies. nih.govdndi.org

Medicinal chemistry efforts focused on improving these pharmacokinetic properties. Strategies included modifications to the indole core and the carboxamide side chain to enhance metabolic stability and solubility. nih.gov Despite these efforts, a compound with an optimal balance of improved potency and in vivo exposure was not achieved. nih.gov Ultimately, the optimization of this particular indole series was deprioritized due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a potential mechanism of action (CYP51 inhibition) that was considered less desirable. nih.govdndi.org

Similarly, the optimization of a lead indoline-piperazine compound for dopamine (B1211576) receptor antagonism involved systematic structure-activity relationship (SAR) studies. nih.gov These studies led to the identification of more potent compounds, demonstrating how targeted chemical modifications can significantly enhance biological activity. nih.gov These examples highlight the critical role of iterative design, synthesis, and testing in the journey from a hit compound to a viable clinical candidate.

Enhancement of Potency and Selectivity

The potency and selectivity of indole-based compounds are significantly influenced by the nature and position of substituents on the indole ring and the appended side chains. For derivatives of this compound, modifications can be envisaged at several locations to optimize interactions with specific biological targets.

Research on related indole-piperazine derivatives has demonstrated that substitutions on the piperazine ring and the indole nitrogen can profoundly impact potency and selectivity. For instance, in a series of N(1)-arylsulfonyl-3-piperazinyl indole derivatives, specific substitutions led to high affinity and antagonist activity towards the 5-HT(6) receptor. nih.gov One of the most potent compounds in this series, compound 7a, exhibited a Kᵢ of 3.4 nM, showcasing the potential for achieving high potency through targeted modifications. nih.gov

Furthermore, studies on other indole-piperazine pyrimidine derivatives have identified compounds with significant anti-inflammatory and neuroprotective activities. nih.gov Compound 5j from this series was found to be a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 92.54 nM and 41.86 nM, respectively. nih.gov This highlights the potential for developing selective inhibitors by modifying the indole-piperazine scaffold.

The following table presents representative data from studies on analogous indole-piperazine derivatives, illustrating how structural modifications can enhance potency and selectivity.

| Compound ID | Target(s) | Potency (IC₅₀/Kᵢ) | Key Structural Features |

| Compound 7a | 5-HT(6) Receptor Antagonist | Kᵢ = 3.4 nM | N(1)-Arylsulfonyl-3-piperazinyl indole |

| Compound 5j | COX-2 / 5-LOX Inhibitor | IC₅₀ = 92.54 nM (COX-2), 41.86 nM (5-LOX) | Indole-piperazine pyrimidine derivative |

| Compound 9a | Antibacterial (MRSA) | MIC = 8 µg/mL | Indole-piperazine derivative |

Strategies for Improving Metabolic Stability and Solubility for Optimized Preclinical Profiles

A critical aspect of drug development is the optimization of pharmacokinetic properties, including metabolic stability and aqueous solubility. The 6-nitroindole (B147325) scaffold presents both opportunities and challenges in this regard. The presence of the nitro group, while potentially beneficial for activity, can also be a site of metabolic reduction. nih.gov

Studies on indole-3-glyoxylamides have shown that introducing electron-withdrawing substituents at the C-6 position, such as a nitro group, can confer higher metabolic stability. nih.gov This suggests that the 6-nitro substitution in this compound may inherently contribute to an improved metabolic profile compared to unsubstituted analogues.

General strategies to enhance metabolic stability in drug candidates include the introduction of steric hindrance to block metabolically labile sites and the replacement of metabolically susceptible functional groups. For indole-piperazine derivatives, modifications to the piperazine ring or the indole nitrogen can be employed to modulate metabolic pathways.

The table below summarizes preclinical data on metabolic stability and solubility for representative indole derivatives, providing insights into strategies for optimizing these properties.

| Compound Class | Key Modification | Metabolic Stability Profile | Solubility Enhancement Strategy |

| 6-substituted indole-3-glyoxylamides | Electron-withdrawing group at C-6 (e.g., Nitro) | Improved microsomal stability | Not specified |

| Indole-piperazine derivatives | N-substitution on piperazine | Varies with substituent | Introduction of basic piperazine moiety |

| Indole-piperidine amides | Carboxamide linker | CNS permeability demonstrated in PAMPA-BBB assay | Balanced lipophilicity |

Comparative Preclinical Pharmacology of this compound with Indole-Piperidine Analogues

Both piperazine and piperidine (B6355638) are common heterocyclic rings used in medicinal chemistry to modulate the pharmacological and pharmacokinetic properties of lead compounds. nih.govresearchgate.net A comparative analysis of indole-piperazine and indole-piperidine analogues reveals distinct pharmacological profiles, often dictated by the subtle structural and electronic differences between the two heterocycles.

Indole-piperazine derivatives have been extensively investigated for a range of biological activities, including as antibacterial agents, 5-HT₆ receptor antagonists, and anti-inflammatory agents. nih.govnih.govnih.gov The presence of the second nitrogen atom in the piperazine ring can influence receptor interactions and physicochemical properties such as solubility and basicity.

On the other hand, indole-piperidine derivatives have also shown significant therapeutic potential. For example, a series of indole-piperidine amides were designed as dual inhibitors of cholinesterase and β-secretase for the potential treatment of Alzheimer's disease. nih.gov The lead compound from this series, 23a, demonstrated potent inhibition of both human acetylcholinesterase (hAChE) and human β-secretase-1 (hBACE-1) with IC₅₀ values of 0.32 µM and 0.39 µM, respectively. nih.gov

A direct comparison of piperazine and piperidine analogues in a study of histamine (B1213489) H₃ and sigma-1 receptor antagonists revealed that the piperidine moiety was a critical structural element for dual activity. acs.org Replacing the piperidine with a piperazine in one of the compounds resulted in a significant loss of affinity for the sigma-1 receptor, highlighting the profound impact of this subtle structural change. acs.org

The following table provides a comparative overview of the preclinical pharmacology of representative indole-piperazine and indole-piperidine analogues.

| Compound Class | Representative Compound | Primary Target(s) | Key Pharmacological Activity |

| Indole-piperazine | Compound 7a | 5-HT(6) Receptor | Antagonist activity, potential for cognitive enhancement |

| Indole-piperazine | Compound 5j | COX-2 / 5-LOX | Anti-inflammatory and neuroprotective |

| Indole-piperidine | Compound 23a | hAChE / hBACE-1 | Dual inhibitor for potential Alzheimer's disease treatment |

| Indole-piperidine | Compound 5 | Histamine H₃ / Sigma-1 Receptors | Dual antagonist with antinociceptive properties |

Future Research Directions and Therapeutic Potential

Designing Next-Generation Indole-Piperazine Hybrid Compounds with Enhanced Selectivity and Efficacy

The future of indole-piperazine drug development lies in the rational design of next-generation compounds that exhibit superior potency and selectivity for their biological targets. A key strategy is the creation of hybrid molecules, where the indole-piperazine core is combined with other known pharmacophores to enhance a specific biological activity. nih.govresearchgate.net Research has shown that modifications at various positions on the indole (B1671886) ring and the piperazine (B1678402) moiety can significantly influence efficacy. nih.gov

For instance, in the pursuit of selective histone deacetylase (HDAC) inhibitors for cancer therapy, specific aroylpiperazine hybrids with an indole cap group have demonstrated submicromolar activity against HDAC1. jst.go.jp The indole group, in this case, forms critical interactions within the "cap region" of the enzyme's active site. jst.go.jp Further structure-activity relationship (SAR) studies focusing on substitutions at the C3 and C6 positions of the indole core have been shown to enhance binding potencies for targets like the 5-HT6 receptor, which is relevant for neurodegenerative diseases. nih.gov Future design efforts will likely focus on fine-tuning these substitutions to maximize target engagement while minimizing off-target effects, thereby improving the therapeutic index.

Exploring New Biological Targets and Disease Areas for the Indole-Piperazine Scaffold

The indole-piperazine scaffold's inherent versatility makes it a promising framework for hitting a wide range of biological targets. researchgate.netbenthamscience.com While significant research has focused on its potential in cancer, neurodegenerative diseases, and as an antimicrobial agent, many other therapeutic areas remain underexplored. nih.govjst.go.jpnih.gov

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), and its combination with the indole nucleus—a core component of neurotransmitters like serotonin (B10506)—suggests a strong potential for developing novel antidepressants, anxiolytics, and antipsychotics. researchgate.net Furthermore, the indole scaffold is a key component in agents developed to inhibit enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis, presenting an opportunity to develop new anti-tubercular drugs. nih.gov The broad spectrum of reported activities, including anti-inflammatory, antioxidant, and antiviral properties, indicates that the indole-piperazine framework could be adapted to treat a multitude of conditions. researchgate.netresearchgate.netnih.gov Future screening of indole-piperazine libraries against diverse panels of enzymes and receptors will be crucial for uncovering new therapeutic applications.

| Established & Potential Biological Targets for the Indole-Piperazine Scaffold | Therapeutic Area | Key Findings & Future Scope |

| Histone Deacetylases (HDACs) | Oncology | Indole-piperazine hybrids show selective inhibition of Class I HDACs, with potential for developing new anticancer drugs. jst.go.jp Future work will aim to improve selectivity among HDAC isoforms. |

| 5-HT6 Serotonin Receptors | Neurodegenerative Diseases | The scaffold has been used to develop potent 5-HT6R antagonists for potential Alzheimer's disease therapy. nih.gov Exploration of other CNS receptors is a promising avenue. |

| Bacterial DNA Gyrase & Other Targets | Infectious Diseases | Derivatives exhibit broad-spectrum antibacterial activity, including against resistant strains like MRSA. nih.govmdpi.com The scaffold is a promising starting point for new antibiotics. nih.gov |

| Mycobacterial Enzymes | Tuberculosis | The indole core is a known inhibitor of enzymes crucial for mycobacterial cell wall synthesis. nih.gov This presents an opportunity to develop novel anti-TB agents. |

| Kinases, Tubulin | Oncology | The piperazine moiety is a component of numerous kinase inhibitors used in cancer treatment. mdpi.com Coupling it with indole could yield potent multi-target anticancer agents. |

Integration of Advanced Synthetic Methodologies for Diversification and Library Synthesis

To fully explore the therapeutic potential of the indole-piperazine scaffold, the development of large and structurally diverse chemical libraries for high-throughput screening is essential. This requires the integration of modern, efficient synthetic methodologies. openmedicinalchemistryjournal.com Classical synthetic routes are increasingly being replaced by advanced techniques such as microwave-assisted synthesis, one-pot reactions, and the use of novel catalysts like nanoparticles, which can accelerate the production of indole derivatives. openmedicinalchemistryjournal.comepa.gov

The piperazine ring can be constructed or functionalized through various methods, including N-alkylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig coupling. mdpi.com These methods allow for the facile introduction of a wide variety of substituents, which is crucial for tuning the pharmacological properties of the final compounds. mdpi.commdpi.com The use of piperazine as a flexible linker to connect the indole core with other pharmacophores is a particularly effective strategy for generating novel hybrid molecules. mdpi.com The application of these advanced synthetic approaches will enable the rapid and economical synthesis of extensive indole-piperazine libraries, maximizing the chances of discovering new lead compounds for a range of diseases.

Application of Integrated Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental methods is revolutionizing drug discovery, moving the field away from serendipitous findings toward rational, target-focused design. frontiersin.orgmdpi.com This is particularly relevant for optimizing the indole-piperazine scaffold. Computer-aided drug design (CADD) techniques are instrumental in accelerating the discovery pipeline. mdpi.com

In silico approaches such as molecular docking allow researchers to predict how different indole-piperazine derivatives will bind to a specific protein target, providing insights into the key interactions that drive potency and selectivity. nih.govjst.go.jpnih.gov Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before they are synthesized, helping to prioritize candidates with better drug-like characteristics. nih.govcolumbia.edu This iterative process, where computational predictions guide experimental synthesis and testing, which in turn feeds back data to refine the computational models, creates a powerful cycle for lead optimization. mdpi.com This integrated approach saves significant time and resources, enabling a more efficient path to identifying promising drug candidates. frontiersin.org

Challenges and Opportunities in the Development of Indole-Piperazine Based Therapeutic Agents

Despite the immense potential of the indole-piperazine scaffold, several challenges must be addressed on the path to clinical application. A primary challenge is achieving high target selectivity to minimize off-target effects and associated toxicity. The inherent flexibility of the piperazine ring, while beneficial for binding to multiple targets, can also lead to a lack of specificity. Another hurdle can be achieving favorable physicochemical properties, such as aqueous solubility, which is critical for bioavailability. nih.gov

However, these challenges are balanced by significant opportunities. The scaffold's proven efficacy against a wide range of biological targets makes it a valuable starting point for developing drugs for complex, multi-factorial diseases. nih.govresearchgate.netbenthamscience.com There is a major opportunity to design multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways simultaneously, a promising strategy for conditions like cancer and Alzheimer's disease. nih.gov Moreover, in an era of growing resistance to existing antibacterial and anticancer drugs, the novel mechanisms of action offered by new indole-piperazine compounds present a critical opportunity to overcome resistance and provide new therapeutic options. nih.govnih.gov The continued exploration of this versatile scaffold holds considerable promise for the future of medicine.

Q & A

Q. What are the recommended safety protocols for handling 6-Nitro-3-(piperazin-1-ylmethyl)-1H-indole in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including lab coats, gloves, and safety goggles. For respiratory protection, use NIOSH-approved P95 (US) or EN 143-compliant P1 (EU) filters. Handling should occur in a fume hood to minimize inhalation risks. Stability data are limited, so avoid exposure to incompatible conditions (e.g., strong oxidizers or extreme temperatures) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on the indole C–H signals (δ 7–8 ppm) and piperazine N–CH₂ protons (δ 2.5–3.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~300 nm, typical for nitroaromatics) ensures purity. Mass spectrometry (ESI-MS or EI-MS) can confirm molecular weight (e.g., [M+H]⁺ peaks). Note that commercial suppliers often omit analytical data, necessitating in-house validation .

Q. How can researchers confirm the absence of hazardous byproducts during synthesis?

Use tandem techniques like GC-MS or LC-MS to identify volatile or polar byproducts. For example, nitro-reduction byproducts (e.g., amines) may require derivatization for detection. Stability testing under varying pH and temperature conditions (e.g., accelerated degradation studies) can reveal decomposition pathways .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its biological activity?

The piperazine moiety offers flexibility for derivatization. For anticancer applications, replace the nitro group with electron-withdrawing substituents (e.g., halogens) to improve tubulin-binding affinity, as seen in tubulin polymerization inhibitors like 6,7-dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole . For antimicrobial activity, hybridize with triazole or imidazole motifs to target resistant strains .

Q. What experimental strategies resolve contradictions in reported biological activities of indole derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Orthogonal assays (e.g., tubulin polymerization inhibition vs. cytotoxicity in multidrug-resistant cell lines like NCI/ADR-RES) validate mechanisms. Molecular docking studies can rationalize divergent activities by comparing binding poses in target proteins (e.g., β-tubulin vs. Hedgehog signaling proteins) .

Q. How can nickel-catalyzed C–H functionalization improve the synthesis of this compound derivatives?

Leverage Ni(I)/Ni(III) catalytic cycles for regioselective alkylation of the indole core. For example, coupling with unactivated alkyl chlorides under mild conditions (e.g., 60°C, DMA solvent) minimizes nitro-group reduction. Radical intermediates can be trapped for cyclopropane or spirocyclic derivatives, enhancing structural diversity .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

Use QSAR models to correlate logP (partition coefficient) with cellular permeability. Molecular dynamics simulations assess interactions with P-glycoprotein (P-gp) to predict efflux in resistant cell lines. ADMET predictors (e.g., SwissADME) estimate metabolic stability, focusing on nitro-reductase susceptibility .

Methodological Challenges

Q. How do researchers address low yields in the alkylation of this compound?

Optimize reaction conditions using Design of Experiments (DoE). Key factors include catalyst loading (e.g., 5–10 mol% Ni), ligand choice (e.g., bipyridine vs. phosphines), and solvent polarity. For example, DMF enhances solubility of nitroaromatics but may require inert atmospheres to prevent side reactions .

Q. What strategies validate target engagement in cellular assays for this compound?

Employ photoaffinity labeling with a nitro-indole probe to capture protein targets. Competitive binding assays using fluorescent colchicine analogs (e.g., BODIPY-colchicine) confirm tubulin interaction. CRISPR-Cas9 knockout of putative targets (e.g., β-tubulin isoforms) can isolate mechanism-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.